(2S)-5,5-difluorohexan-2-amine hydrochloride
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Overview
Description
(2S)-5,5-difluorohexan-2-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms on the fifth carbon of a hexane chain, an amine group on the second carbon, and a hydrochloride salt form. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5-difluorohexan-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms onto the hexane chain using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Amination: Conversion of the fluorinated intermediate to the corresponding amine using reagents like ammonia or an amine source under suitable conditions.
Resolution: Separation of the desired (2S) enantiomer from the racemic mixture using chiral resolution techniques.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,5-difluorohexan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Oximes, nitriles, and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-5,5-difluorohexan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-5,5-difluorohexan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
(2S)-5,5-difluorohexan-2-amine: The free base form of the compound without the hydrochloride salt.
(2S)-5,5-difluorohexan-2-amine acetate: A similar compound with an acetate salt form.
(2S)-5,5-difluorohexan-2-amine sulfate: A similar compound with a sulfate salt form.
Uniqueness
(2S)-5,5-difluorohexan-2-amine hydrochloride is unique due to its specific stereochemistry and the presence of fluorine atoms, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C6H14ClF2N |
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Molecular Weight |
173.63 g/mol |
IUPAC Name |
(2S)-5,5-difluorohexan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2N.ClH/c1-5(9)3-4-6(2,7)8;/h5H,3-4,9H2,1-2H3;1H/t5-;/m0./s1 |
InChI Key |
VMKXYECPIWITSY-JEDNCBNOSA-N |
Isomeric SMILES |
C[C@@H](CCC(C)(F)F)N.Cl |
Canonical SMILES |
CC(CCC(C)(F)F)N.Cl |
Origin of Product |
United States |
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